Boiling Point Elevation Reflects Higher Intermolecular Interaction Energy vs. Ethane-1,2-Diamine Analog
The target compound exhibits a predicted boiling point of 296.4 ± 25.0 °C at 760 mmHg, which is approximately 19 °C higher than that of the ethane-1,2-diamine chain analog N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine (CAS 136469-77-7; predicted BP 277.0 ± 20.0 °C) . This difference arises from the extended propane-1,3-diamine backbone, which increases molecular weight (193.29 vs. 179.26 g/mol), polar surface area, and van der Waals contact area, translating to stronger intermolecular interactions. The elevated boiling point indicates lower volatility, which may be advantageous in high-temperature catalytic applications where ligand loss through evaporation must be minimized.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 296.4 ± 25.0 °C |
| Comparator Or Baseline | N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine (CAS 136469-77-7): 277.0 ± 20.0 °C |
| Quantified Difference | ΔT_boil ≈ +19.4 °C (target higher) |
| Conditions | Predicted by ACD/Labs algorithm; data reported on ChemSrc and ChemSpider |
Why This Matters
A 19 °C higher boiling point signals meaningfully reduced ligand volatility, favoring selection when high-temperature reaction conditions risk ligand loss in catalytic cycles.
